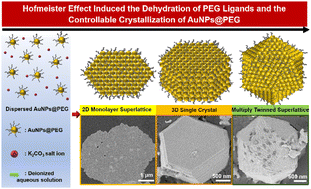Hofmeister effect-driven superlattice construction via hydrophilic/hydrophobic transition of poly(ethylene glycol) ligands†
Polymer Chemistry Pub Date: 2023-12-13 DOI: 10.1039/D3PY01159C
Abstract
Nanocrystal (NC) superlattices assembled from functional inorganic nanoparticles have received extensive attention due to their intriguing integrated properties and various potential applications arising from strong plasmon coupling interactions. However, the controllable assembly of colloidal NCs in an aqueous solution, especially for dynamical sequential growth, still remains an enormous challenge. Herein, we develop a robust strategy to realize the precisely controllable self-assembly and sequential oriented growth of gold nanoparticles (AuNPs) tethered to poly(ethylene glycol) (PEG) polymeric ligands in a salt solution through the dehydration degree of PEG ligands induced by the Hofmeister effect, thus yielding two-dimensional (2D) monolayer hexagonally-packed superlattices, three-dimensional (3D) single crystals with face-centered cubic (FCC) lattices and adjustable layer numbers, and multiply twinned superlattices depending on the initial salt concentrations. This finding will offer an efficient and robust approach for preparing functional superlattice materials with predictable internal packing symmetry and adjustable dimensions.


Recommended Literature
- [1] Constructing novel NaLiTi3O7/g-C3N4 Z-scheme photocatalysts to facilitate the separation of charge carriers and study the hydrogen production performance†
- [2] Comparison of cell disruption techniques prior to lipid extraction from Scenedesmus sp. slurries for biodiesel production using liquid CO2
- [3] Determination of cellulase colocalization on cellulose fiber with quantitative FRET measured by acceptor photobleaching and spectrally unmixing fluorescence microscopy
- [4] Triplex molecular beacons for sensitive recognition of melamine based on abasic-site-containing DNA and fluorescent silver nanoclusters†
- [5] Electrochemical N2 fixation to NH3 under ambient conditions: porous LiFe5O8 nanoparticle–reduced graphene oxide as a highly efficient and selective catalyst†
- [6] Pharmacokinetics of Agelastatin A in the central nervous system
- [7] Control of 10 nm scale cylinder orientation in self-organized sugar-based block copolymer thin films†
- [8] Gold(i)-doped films: new routes for efficient room temperature phosphorescent materials†
- [9] Electronic structure of Al, Ga, In and Cu doped ZnO/Cu(111) bilayer films†
- [10] Enhanced photocatalytic activity of hybrid Fe2O3–Pd nanoparticulate catalysts†

Journal Name:Polymer Chemistry
Research Products
-
CAS no.: 16817-43-9
-
CAS no.: 11016-71-0
-
CAS no.: 112695-98-4









